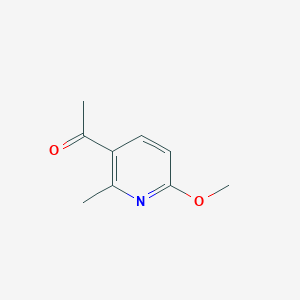

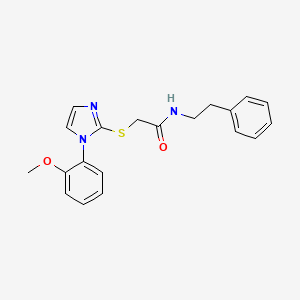

![molecular formula C11H8Cl2N2O B2758373 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 730992-38-8](/img/structure/B2758373.png)

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Übersicht

Beschreibung

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a chemical compound with the CAS Number: 730992-38-8 . It has a molecular weight of 255.1 . The IUPAC name for this compound is 5,7-dichloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one .

Molecular Structure Analysis

The InChI code for 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is 1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h2,4-5,14H,1,3H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a powder at room temperature . It has a melting point of 233-235 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Pyrroloquinazoline Derivatives

Researchers have developed innovative methods for synthesizing novel pyrroloquinazoline systems, demonstrating the chemical versatility of these compounds. For instance, Carniaux et al. (1997) described the synthesis of a new pyrrolo[3,4-b]quinolin-9-one system via oxidation of quinolones, showcasing a method to expand the chemical space of pyrroloquinazoline derivatives Carniaux et al., 1997. Similarly, Mphahlele et al. (2016) synthesized novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and evaluated them for their cytotoxicity against cancer cell lines and potential antimalarial activity, illustrating the application of these compounds in medicinal chemistry Mphahlele et al., 2016.

Biological Evaluation and Chemical Properties

Research on pyrroloquinazoline derivatives extends to evaluating their biological activities and exploring their chemical properties. Kazemi et al. (2016) synthesized 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives and assessed their anti-bacterial and anti-oxidant activities, highlighting the potential therapeutic applications of these compounds Kazemi et al., 2016. Furthermore, Elmuradov et al. (2010) discussed the structural and conformational study of a specific pyrroloquinazoline compound, providing insights into the chemical behavior and interactions of these molecules Elmuradov et al., 2010.

Antitumor and Antimalarial Applications

The quest for potent antitumor and antimalarial agents has led to the exploration of pyrroloquinazoline derivatives as potential drug leads. Bavetsias et al. (2002) designed water-soluble analogues of a quinazolin-4-one-based antitumor agent, showcasing the efforts to improve the solubility and cytotoxicity of these compounds for better clinical utility Bavetsias et al., 2002. Additionally, Mizukawa et al. (2021) synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity, contributing to the development of new treatments for malaria Mizukawa et al., 2021.

Safety and Hazards

Eigenschaften

IUPAC Name |

5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZWLTHVSSWQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331787 | |

| Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |

CAS RN |

730992-38-8 | |

| Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

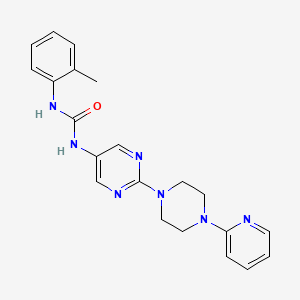

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)

![4-(benzo[d][1,3]dioxol-5-yl)piperidine HCl](/img/structure/B2758297.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)

![2-Methylimidazo[1,2-a]pyrazine](/img/structure/B2758302.png)

![7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2758305.png)

![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)